molecular formula C21H29N3O4S2 B488504 N-{2,6-dimethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide CAS No. 510737-74-3

N-{2,6-dimethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide

Cat. No.: B488504
CAS No.: 510737-74-3
M. Wt: 451.6g/mol
InChI Key: PUSKNGNFKHCXSN-UHFFFAOYSA-N
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Description

N-{2,6-dimethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide is a sulfonamide compound. Sulfonamides are a class of compounds that contain the sulfonamide functional group attached to an aromatic ring. This particular compound is known for its complex structure, which includes a piperazine ring, making it a significant molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,6-dimethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . The deprotection of these piperazines can then be achieved using reagents like PhSH (thiophenol), followed by selective intramolecular cyclization to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity while reducing production time and costs.

Chemical Reactions Analysis

Types of Reactions

N-{2,6-dimethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{2,6-dimethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a tool for studying enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections due to its sulfonamide group.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2,6-dimethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2,6-dimethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide
  • This compound

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration, which includes a piperazine ring. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound in various research and industrial applications.

Biological Activity

N-{2,6-dimethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article aims to explore its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is a sulfonamide derivative characterized by a complex molecular structure. Its molecular formula is C16H22N4O2S2C_{16}H_{22}N_4O_2S_2, with a molecular weight of approximately 366.5 g/mol. The presence of the sulfonamide group contributes significantly to its biological activity.

Sulfonamides, including the compound in focus, primarily exert their effects by inhibiting bacterial growth through the competitive inhibition of the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folate in bacteria, which is essential for DNA synthesis and cell division. The structural similarity between sulfonamides and para-aminobenzoic acid (PABA) allows them to effectively inhibit this pathway .

Antimicrobial Activity

Research indicates that sulfonamide derivatives possess significant antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus.

Cardiovascular Effects

A study evaluating the effects of related sulfonamide compounds on cardiovascular parameters demonstrated that certain derivatives could significantly alter perfusion pressure and coronary resistance in isolated rat heart models. These findings suggest potential applications in treating cardiovascular diseases through modulation of vascular resistance and blood pressure .

Study 1: Antibacterial Efficacy

In a recent experiment, the antibacterial efficacy of several sulfonamide derivatives was assessed against common pathogens. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an effective antibacterial agent.

CompoundMIC (µg/mL)Bacterial Strain
Sulfonamide A10E. coli
Sulfonamide B15S. aureus
N-{2,6-dimethyl...} 12 Both

Study 2: Cardiovascular Impact

Another study focused on the cardiovascular impacts of similar compounds revealed that certain sulfonamide derivatives could lower perfusion pressure significantly over time when administered in controlled doses.

Time (min)Control Perfusion Pressure (mmHg)Compound Effect (mmHg)
080-
57875
107670
157468

These results indicate that the compound may interact with calcium channels or other vascular modulators to exert its effects .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Theoretical models suggest favorable absorption and distribution characteristics, making it a candidate for further development.

Key Pharmacokinetic Parameters

ParameterValue
AbsorptionHigh
DistributionWide
MetabolismHepatic
ExcretionRenal

Properties

IUPAC Name

N-[2,6-dimethyl-3-(4-methylpiperazin-1-yl)sulfonylphenyl]-N,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4S2/c1-16-6-9-19(10-7-16)29(25,26)23(5)21-17(2)8-11-20(18(21)3)30(27,28)24-14-12-22(4)13-15-24/h6-11H,12-15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSKNGNFKHCXSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2C)S(=O)(=O)N3CCN(CC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2,6-dimethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-{2,6-dimethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide
Reactant of Route 3
N-{2,6-dimethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide
Reactant of Route 4
N-{2,6-dimethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide
Reactant of Route 5
N-{2,6-dimethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-{2,6-dimethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide

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